molecular formula C12H16O3 B1298552 2,4-Diethoxy-3-methylbenzaldehyde CAS No. 162976-08-1

2,4-Diethoxy-3-methylbenzaldehyde

Cat. No. B1298552
CAS RN: 162976-08-1
M. Wt: 208.25 g/mol
InChI Key: NLDIABAZQRPFHD-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C10H12O3 . It has been used as a starting reagent in the stereocontrolled total synthesis of (-)-kendomycin and in total syntheses of renierol, renierol acetate, and renierol propionate .


Molecular Structure Analysis

The molecular weight of 2,4-Dimethoxy-3-methylbenzaldehyde is 180.20 . The linear formula is CH3C6H2(OCH3)2CHO .


Physical And Chemical Properties Analysis

2,4-Dimethoxy-3-methylbenzaldehyde is a solid substance . It has a melting point of 52-54 °C .

Scientific Research Applications

Synthesis of Marine Natural Products

2,4-Diethoxy-3-methylbenzaldehyde: has been utilized as a starting reagent in the stereocontrolled total synthesis of marine natural products such as (−)-kendomycin . Kendomycin is known for its potent antibiotic and antitumor properties, making this compound significant in the development of new pharmaceuticals.

Organic Synthesis

This compound serves as a precursor in the total syntheses of compounds like renierol , renierol acetate , and renierol propionate . These syntheses are crucial for studying the structure-activity relationships of these molecules, which can lead to the discovery of new drugs with improved efficacy and reduced side effects.

Safety and Hazards

2,4-Dimethoxy-3-methylbenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-diethoxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-11-7-6-10(8-13)12(9(11)3)15-5-2/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDIABAZQRPFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350828
Record name Benzaldehyde, 2,4-diethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162976-08-1
Record name Benzaldehyde, 2,4-diethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diethoxy-m-tolualdehyde
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